molecular formula C18H10N2O B113920 2,5-Bis(4-cyanophenyl)furan CAS No. 55368-37-1

2,5-Bis(4-cyanophenyl)furan

Cat. No. B113920
CAS RN: 55368-37-1
M. Wt: 270.3 g/mol
InChI Key: JVFLSYUMYIPFBA-UHFFFAOYSA-N
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Description

2,5-Bis(4-cyanophenyl)furan is a key intermediate in the synthesis of 2,5-bis-amidinoarylfurans . It is also a valuable probe of the minor groove of DNA . It is used in the preparation of antimicrobial agents for the treatment of Pneumocystis carinii infections .


Synthesis Analysis

The synthesis of 2,5-Bis(4-cyanophenyl)furan has been reported in several papers . The key step of the synthesis is the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . This synthesis involves just 3 steps and can be accomplished in 20% overall yield without the use of extraction or chromatography .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(4-cyanophenyl)furan is characterized by the presence of a furan ring substituted at the 2 and 5 positions with 4-cyanophenyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Bis(4-cyanophenyl)furan include the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . Other reactions include acid-catalyzed cyclodehydration and saponification .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • New Synthesis Approaches : 2,5-Bis(4-cyanophenyl)furan is a crucial intermediate in creating antimicrobial agents such as Furamidine and Pafuramidine. A new 3-step synthesis process involving a modified Stetter reaction has been developed, enhancing its production for large-scale antimicrobial applications (Suthiwangcharoen & Stephens, 2007).
  • Synthesis for DNA Binding Probes : This compound is central in synthesizing 2,5-bis-amidinoarylfurans, which are significant for DNA minor groove binding studies. These compounds show potential as therapeutic agents due to their DNA interaction capabilities (Bajić, Kumar, & Boykin, 1996).
  • Antimicrobial Agent Synthesis : Derivatives like diguanidino and diamidino 2,5-diarylfurans, synthesized from 2,5-Bis(4-cyanophenyl)furan, demonstrate significant antimicrobial activity, including against Mycobacterium tuberculosis and Candida albicans (Stephens et al., 2001).

Polymerization and Material Science

  • Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a derivative, is used in enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters have applications in material science due to their unique molecular weights and physical properties (Jiang et al., 2014).
  • Polymerization Reaction Mechanism : The polymerization of 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride, a related compound, has been studied to understand the effects of aromatic resonance energy on polymerization, contributing to advancements in polymer science (Cho et al., 2000).

Medical Research

  • Antiprotozoal Activity : Various derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized and tested for antiprotozoal activity. Some derivatives exhibited significant activity against Trypanosoma rhodesiense, suggesting potential in treating protozoal infections (Das & Boykin, 1977).
  • Drug Metabolism and Transport Studies : The compound has been used in studies to understand the transport mechanisms of antimicrobial agents across cell monolayers, enhancing the understanding of drug delivery and absorption in medical treatments (Zhou et al., 2002).

Additional Applications

  • Color-Forming Applications : Derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized for use in color-forming applications, indicating its potential in imaging and printing technologies (Katritzky et al., 1997).
  • Biomass-Derived Chemicals : Studies involving the catalytic reduction of biomass-derived furanic compounds, including 2,5-bis(hydroxymethyl)furan, focus on converting these compounds into useful chemicals, highlighting its role in sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).

Safety And Hazards

While specific safety and hazards information for 2,5-Bis(4-cyanophenyl)furan is not available in the search results, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 2,5-Bis(4-cyanophenyl)furan could involve its use in the large-scale preparation of antimicrobial agents . It is also a key intermediate in the synthesis of Furamidine and Pafuramidine, which are currently in clinical trials for the treatment of African Sleeping sickness, malaria, and pneumocystis carinii pneumonia .

properties

IUPAC Name

4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFLSYUMYIPFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347555
Record name 2,5-bis(4-cyanophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-cyanophenyl)furan

CAS RN

55368-37-1
Record name 2,5-bis(4-cyanophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-bis(4-bromophenyl)-3-furan carboxylic acid 0.85 g (0.002 mole), CuCN 0.45 g (0.005 mole) in 10 ml freshly distilled quinoline is heated under reflux for 3 hours. The mixture is cooled and 100 ml dilute aqueous HCl is added and the mixture is stirred for 30 min. and filtered. The solid is washed with water and then with hexane. The resultant yellow solid is dissolved in acetone and passed through an alumina (neutral) column to yield a yellow crystalline solid 0.37 g (68%) having amp of 293°-295° C. The product is identical with that described in Example 1.
Name
2,5-bis(4-bromophenyl)-3-furan carboxylic acid
Quantity
0.85 g
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0.45 g
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100 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

in good yield. In contrast, under N-coupling conditions the benzamidoxime was converted to benzonitrile (Anbazhagan et al., (2002) Tetrahedron Lett. 43: 4221) and attempted Heck coupling of 4-bromobenzamidoxime with 2(4-cyanophenyl)furan yielded 2,5-bis(4-cyanophenyl)furan.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Bajic, A Kumar, DW Boykin - Heterocyclic Communications, 1996 - degruyter.com
2, 5-Bis-(4-cyanophenyl)-furan (1) is the key intermediate in the synthesis of 2, 5-bis-amidinoarylfurans (1, 2). The furan bis-amidines are valuable probes of the minor groove of DNA (3-…
Number of citations: 21 www.degruyter.com
N Suthiwangcharoen, CE Stephens - ARKIVOC, 2006 - arkat-usa.org
A new 3-step synthesis of 2, 5-bis (4-cyanophenyl) furan, a key intermediate in the preparation of the antimicrobial agents Furamidine and Pafuramidine, is presented. The key step of …
Number of citations: 6 www.arkat-usa.org
BP Das, DW Boykin - Journal of Medicinal Chemistry, 1977 - ACS Publications
Melting points were determined on a Reichert microscope with Kofler heating and are uncorrected. NMR spectra were recorded on a Varían A-60 instrument using CDC13 or D20 as …
Number of citations: 236 pubs.acs.org
DW Boykin, A Kumar, GE Xiao, WD Wilson… - Journal of Medicinal …, 1998 - ACS Publications
The syntheses of 12 new 2,5-bis[4-(N-alkylamidino)phenyl]furans are reported. The interaction of these dicationic furans with poly(dA-dT) and with the duplex oligomer d(…
Number of citations: 141 pubs.acs.org
CE Stephens, DA Patrick, H Chen… - Journal of Labelled …, 2001 - Wiley Online Library
The syntheses of 2,5‐bis(4‐amidinophenyl)furan‐d 8 (1‐d 8 ) and 2,5‐bis[4‐(methoxyamidino)phenyl]furan‐d 8 (2‐d 8 ) from bromobenzene‐d 5 in six steps, and of 2,7‐…
SM Rahmathullah, JE Hall, BC Bender… - journal of medicinal …, 1999 - ACS Publications
Syntheses of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan (1) under mild conditions and their evaluation as prodrugs against Pneumocystis carinii pneumonia (PCP) …
Number of citations: 122 pubs.acs.org
M Anbaznagan, DW Boykin - Heterocyclic Communications, 2003 - degruyter.com
A convenient synthesis of the prodrug 2, 5-bis (4-o-methoxyamidinophenyl) furan and analogs using 2, 5-bis (tri-/i-butylstannyl) furan and palladium catalyzed cross-coupling reactions …
Number of citations: 12 www.degruyter.com
DW Boykin - Journal of the Brazilian Chemical Society, 2002 - SciELO Brasil
Aryl diamidine analogs of pentamidine and berenil that bind to the minor groove of DNA have been developed which show broad spectrum antimicrobial activity. Several series of …
Number of citations: 59 www.scielo.br
KT Hopkins, WD Wilson, BC Bender… - Journal of medicinal …, 1998 - ACS Publications
The syntheses of nine new derivatives of 2,5-bis[4-(N-alkylamidino)phenyl]furans with extended aromatic systems are reported. The interaction of these dicationic furans with poly(dA)*…
Number of citations: 233 pubs.acs.org
CE Stephens, F Tanious, S Kim… - Journal of medicinal …, 2001 - ACS Publications
Dicationic 2,5-bis(4-guanidinophenyl)furans 5a−5f, 2,5-bis[4-(arylimino)aminophenyl]furans 6a−6b and 6e−6k, and 2,5-bis[4-(alkylimino)aminophenyl]furans 6c−6d have been …
Number of citations: 177 pubs.acs.org

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